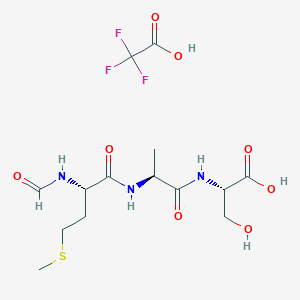

N-Formyl-Met-Ala-Ser trifluoroacetate

説明

Overview of Formyl Peptide Receptors (FPRs) in Innate Immunity

The innate immune system relies on a class of proteins known as Formyl Peptide Receptors (FPRs) to detect invading pathogens and initiate a defensive response. nih.govcreative-biolabs.com These receptors are a type of G protein-coupled receptor (GPCR) and are considered pattern recognition receptors (PRRs) because they recognize molecular patterns associated with bacteria and cellular damage. nih.govmdpi.comresearchgate.netfrontiersin.org When activated, FPRs trigger a cascade of events in immune cells, such as chemotaxis (directed cell movement), phagocytosis (engulfing of foreign particles), and the release of inflammatory mediators. mdpi.comnih.govnih.gov This multifaceted response is crucial for orchestrating the initial stages of an immune defense. frontiersin.orgnih.gov

In humans, the formyl peptide receptor family consists of three members: FPR1, FPR2, and FPR3. nih.govnih.govwikipedia.org These receptors are encoded by genes clustered on chromosome 19. doi.orgencyclopedia.pub FPR1 was the first to be identified and is characterized by its high affinity for N-formylated peptides, such as the well-studied N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov FPR2, also known as formyl peptide receptor-like 1 (FPRL1) or the lipoxin A4 receptor (ALX), exhibits a broader ligand specificity, binding not only to formyl peptides but also to various other molecules, including lipids and non-formylated peptides. frontiersin.orgnih.govmdpi.com FPR3's function is less understood, but it is known to bind certain N-formyl peptides and may act as a "decoy" receptor to modulate inflammatory responses. nih.govdoi.org

Table 1: Human Formyl Peptide Receptor Family

| Receptor | Also Known As | Key Characteristics |

|---|---|---|

| FPR1 | FPR | High affinity for N-formyl peptides like fMLP. nih.govnih.gov |

| FPR2 | FPRL1, ALX | Broad ligand specificity, binds formyl peptides, lipids, and non-formylated peptides. frontiersin.orgnih.govmdpi.com |

| FPR3 | FPRL2 | Binds certain N-formyl peptides; potential decoy receptor function. nih.govdoi.org |

The FPR gene family shows evidence of evolutionary adaptation and diversification across mammalian species. nih.govsemmelweis.hu Phylogenetic analyses suggest that an early gene duplication event gave rise to FPR1 and a common ancestor of FPR2 and FPR3. nih.govsemmelweis.hu A later duplication, occurring near the origin of primates, resulted in the emergence of FPR3. nih.govsemmelweis.hu While FPR1 and FPR2 have been subject to positive selection, indicating an evolutionary pressure to adapt to new pathogens, FPR3 appears to have evolved under more relaxed selective pressure. nih.gov The conservation of FPRs across different mammals underscores their fundamental role in host defense. nih.gov

N-Formyl Peptides as Essential Ligands for Formyl Peptide Receptors

N-formyl peptides are the primary and most well-studied ligands for the FPR family. nih.govmdpi.comnih.gov Their ability to potently activate these receptors makes them key players in initiating the innate immune response. creative-biolabs.comnih.gov

The N-formyl group is a hallmark of protein synthesis in bacteria. nih.govnih.gov Bacteria initiate protein translation with N-formylmethionine, and the subsequent cleavage of these proteins releases N-formylated peptides. nih.govnih.gov Due to the endosymbiotic origin of mitochondria, these organelles also initiate protein synthesis with N-formylmethionine, making them another source of N-formyl peptides. mdpi.comnih.govnih.gov When bacteria invade or host cells are damaged, these N-formyl peptides are released and act as potent "danger signals" that are recognized by the innate immune system through FPRs. nih.govnih.govbmj.com

The N-formyl group on the methionine residue is crucial for the high-affinity binding and activation of FPRs, particularly FPR1. mdpi.comnih.govnih.gov Structural studies have revealed that the N-formyl group forms important hydrogen bond interactions with specific amino acid residues within the receptor's binding pocket. wikipedia.orgnih.gov While non-formylated peptides can sometimes bind to FPRs, they are typically much less potent, often by several orders of magnitude. nih.govnih.gov This highlights the specificity of the receptor for this particular molecular pattern, ensuring a targeted response to bacterial and mitochondrial-derived signals.

Contextualization of N-Formyl-Met-Ala-Ser Trifluoroacetate (B77799) within the Landscape of Formyl Peptide Research

N-Formyl-Met-Ala-Ser trifluoroacetate is a synthetic peptide designed to mimic the structure of naturally occurring N-formyl peptides. abbiotec.com As such, it binds to formyl peptide receptors on immune cells, particularly neutrophils. abbiotec.commedchemexpress.com The study of synthetic peptides like N-Formyl-Met-Ala-Ser allows researchers to investigate the specific interactions between ligands and FPRs and to modulate the resulting immune responses. This particular compound, with its defined sequence of methionine, alanine (B10760859), and serine, provides a tool to explore the structural requirements for receptor activation and to potentially develop new therapeutic agents that can either stimulate or suppress the innate immune system as needed. mdpi.comnih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Alternate Names | fMet-Ala-Ser, FMAS, For-Met-Ala-Ser-OH abbiotec.com |

| Molecular Weight | 335.38 g/mol (free base) abbiotec.com |

| Molecular Formula | C12H21N3O6S (free base) abbiotec.com |

| Purity | >95% by HPLC abbiotec.com |

| CAS Number | 17351-32-5 (free base) |

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C14H22F3N3O8S |

|---|---|

分子量 |

449.40 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1 |

InChIキー |

HOFCIUXFHIWZFN-YWUTZLAHSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Formyl Peptide Receptor Fpr System and N Formyl Met Ala Ser Interactions

Formyl Peptide Receptor Subtype Specificity of N-Formyl-Met-Ala-Ser

The interaction of N-formylated peptides with FPRs is not uniform across the receptor subtypes; instead, it is characterized by varying degrees of affinity and selectivity, which are determined by the peptide's length and amino acid composition. nih.govnih.gov

N-Formyl-Met-Ala-Ser is a peptide that binds to formyl peptide receptors expressed on neutrophils. medchemexpress.com Neutrophils are primary mediators of the acute inflammatory response, and their migration to sites of infection or injury is guided by chemoattractants, including N-formylated peptides. nih.gov The activation of FPRs on these cells initiates a range of bactericidal activities. nih.gov While FPR1 is considered the high-affinity receptor for many canonical formyl peptides, FPR2 has a lower affinity for some but can be potently activated by others. nih.gov The specific binding preference of N-Formyl-Met-Ala-Ser for FPR1 versus FPR2 on neutrophils is not extensively detailed in available literature, but as a model substrate, it is used to study the enzymatic processes related to these peptides. researchgate.net

The prototypical formyl peptide, N-Formyl-Met-Leu-Phe (fMLF), is one of the most extensively studied FPR agonists and serves as a benchmark for comparing the binding affinity of other ligands. frontiersin.orgwikipedia.org fMLF binds to FPR1 with high affinity, typically in the nanomolar range, but has a significantly lower affinity for FPR2. nih.govnih.govtocris.com

Table 1: Binding Affinities of Representative Formyl Peptides to FPR Subtypes

| Ligand | Receptor Subtype | Binding/Activity Value | Assay Type | Reference |

|---|---|---|---|---|

| fMLF | FPR1 | Ki = 38 nM | Binding Assay | tocris.com |

| fMLF | FPR1 | High Affinity | General | nih.gov |

| fMLF | FPR2 | Low Affinity | General | nih.govnih.gov |

| fMMYALF | FPR1 | pEC50 = 7.92 | Ca2+ Flux | nih.gov |

| fMMYALF | FPR2 | pEC50 = 7.82 | Ca2+ Flux | nih.gov |

| Mitocryptide-2 | FPR2 | EC50 = 6.9 nM | Ca2+ Flux | nih.gov |

| fMIFL | mFPR1 | Activates at 1-10 nM | Chemotaxis | nih.gov |

| fMIVIL | mFPR1 | Activates at 1-10 nM | Chemotaxis | nih.gov |

Receptor-Ligand Binding Dynamics and Kinetics

The interaction between a formyl peptide and its receptor is a dynamic process that can be quantified to understand the rates of association and dissociation, which ultimately determine the cellular response. Agonistic N-formyl peptides typically have residence times of minutes at their receptors. nih.gov

Several methodologies are employed to quantify the binding of ligands like N-Formyl-Met-Ala-Ser to formyl peptide receptors. These techniques are crucial for determining key parameters such as binding affinity (Kd), receptor number (Bmax), and kinetic rates. nih.govnih.gov

Radioligand Binding Assays: Historically, these assays use a radiolabeled formyl peptide (e.g., [3H]fMLF) to compete with unlabeled ligands. By measuring the displacement of the radiolabel, the affinity of the unlabeled test compound can be determined. Early studies using this method on neutrophil membranes helped characterize the high and low-affinity states of the receptor. nih.gov

Fluorescence-Based Assays: Real-time kinetics can be analyzed using fluorescence flow cytometry. nih.gov This approach monitors the competition between a fluorescently-labeled ligand and a non-fluorescent competitor (such as N-Formyl-Met-Ala-Ser), allowing for the evaluation of kinetic parameters of unlabeled ligands, even those with brief receptor residence times. nih.gov

Functional Assays (Calcium Flux): Ligand binding to FPRs triggers a G protein-mediated signaling cascade, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). nih.gov Measuring this calcium flux using fluorescent indicators is a common functional assay to determine the potency (EC50) of an agonist. nih.govnih.gov

GTPγS Binding Assays: As G protein-coupled receptors, FPRs catalyze the exchange of GDP for GTP on the Gα subunit upon activation. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of receptor activation by a ligand. nih.gov

Competitive binding analysis is a fundamental technique to characterize the interaction of a new ligand with a receptor. In the context of FPRs, this involves measuring how N-Formyl-Met-Ala-Ser affects the binding of a known labeled agonist (like fluorescently-tagged or radiolabeled fMLF) or the function induced by it. nih.gov The analysis reveals whether the new ligand shares the same binding site as the known ligand. nih.gov

Similarly, the interaction can be probed using known FPR antagonists. For example, by substituting the N-formyl group of fMLF with a tert-butyloxycarbonyl (t-Boc) group, the resulting molecule, Boc-MLF, acts as an FPR1 antagonist. nih.gov A competitive binding experiment would show that N-Formyl-Met-Ala-Ser has to compete with such antagonists for the receptor binding site, and the degree of competition would help to elucidate its binding mechanism. nih.gov

Structural Insights into N-Formyl-Met-Ala-Ser-Formyl Peptide Receptor Interactions

The ability of FPRs to distinguish between formylated and non-formylated peptides is rooted in the specific molecular architecture of the receptor's binding pocket. repec.org While a co-crystal structure of N-Formyl-Met-Ala-Ser with an FPR is not available, extensive research on fMLF and other peptides has revealed the key structural determinants for ligand recognition, which are applicable to all N-formyl peptides. nih.govrepec.org

The N-formyl group is critical for optimal receptor activation. nih.govnih.gov Cryo-electron microscopy structures of FPR1 have shown that a conserved R201XXXXR205 motif in the binding pocket is crucial for interacting with the N-formyl group. repec.org This interaction, along with hydrogen bond formation involving other key residues, is thought to trigger the conformational changes in the receptor necessary for activation. nih.govrepec.org

Furthermore, studies involving chimeric receptors and site-directed mutagenesis have identified residues in the first extracellular loop and adjacent transmembrane domains as essential for high-affinity binding. unm.edu Specifically, two positively charged amino acids, Arg-84 and Lys-85, in FPR1 play a major role in ligand-binding activity and are crucial for high-affinity fMLF binding. unm.edunih.gov The interaction of the peptide backbone of the ligand with these and other residues helps to stabilize the ligand-receptor complex. wikipedia.org Therefore, the binding of N-Formyl-Met-Ala-Ser to an FPR would be governed by these same fundamental interactions: its N-formyl group engaging with the specific recognition motif and its peptide backbone forming contacts within the receptor's binding cavity.

Table 2: Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Formyl-Met-Ala-Ser trifluoroacetate (B77799) | |

| N-Formylmethionine-leucyl-phenylalanine | fMLF, fMLP |

| N-Formyl-Met-Ile-Phe-Leu | fMIFL |

| N-Formyl-Met-Ile-Val-Ile-Leu | fMIVIL |

| N-Formyl-Met-Met-Tyr-Ala-Leu-Phe | fMMYALF |

| Mitocryptide-2 |

Molecular Modeling and Docking Studies of Peptide-Receptor Complexes

While specific molecular modeling and docking studies for N-Formyl-Met-Ala-Ser are not extensively published, significant insights can be drawn from computational analyses of the prototypic N-formyl peptide, N-Formyl-Met-Leu-Phe (fMLF), and other similar ligands with the Formyl Peptide Receptor 1 (FPR1). researchgate.netnih.gov These studies provide a robust framework for predicting the binding mode of N-Formyl-Met-Ala-Ser.

Homology models of FPR1, often based on the crystal structure of other G protein-coupled receptors (GPCRs) like the CXCR4 chemokine receptor, reveal a well-defined binding pocket located within the transmembrane (TM) helices. nih.gov Docking simulations consistently show that N-formylated peptides, including by extension N-Formyl-Met-Ala-Ser, position their N-terminal formylated methionine residue deep within this pocket. nih.govnih.gov The N-formyl group is critical for anchoring the peptide to the receptor, a prerequisite for subsequent receptor activation. nih.gov

Table 1: Predicted Interactions from Molecular Docking Studies

| Peptide Moiety | Interacting Receptor Region | Predicted Type of Interaction |

|---|---|---|

| N-formyl group | Anchor region of binding pocket | Hydrogen bonding |

| Methionine side chain | Hydrophobic pocket within TM helices | Hydrophobic interactions |

| Alanine (B10760859) side chain | Activation region of binding pocket | Hydrophobic interactions |

| Serine side chain | Activation/Solvent-exposed region | Potential for hydrogen bonding |

| Peptide backbone | Binding pocket | Hydrogen bonding |

Identification of Key Amino Acid Residues in the Receptor Binding Pocket for N-Formyl Peptides

Site-directed mutagenesis and computational studies have been instrumental in identifying the specific amino acid residues within the FPR1 binding pocket that are essential for the recognition of N-formyl peptides. nih.govnih.gov These findings are directly applicable to understanding the interaction of N-Formyl-Met-Ala-Ser with the receptor.

A number of positively charged residues play a pivotal role in creating a favorable electrostatic environment for ligand binding. Key among these are Arginine 84 (Arg84) and Lysine 85 (Lys85) in the first extracellular loop and Arginine 205 (Arg205) in transmembrane helix 5. nih.gov Arg205, in particular, is thought to form a crucial hydrogen bond with the formyl group of the incoming peptide, acting as a primary determinant of agonist activity. nih.gov

The hydrophobic side chain of the methionine residue in N-Formyl-Met-Ala-Ser is predicted to be accommodated within a hydrophobic pocket formed by residues from several transmembrane helices. Furthermore, other residues within the binding pocket are responsible for interacting with the subsequent amino acids of the peptide, influencing the specificity and strength of the binding. For instance, residues like Tyrosine 257 (Tyr257) can form hydrogen bonds with the peptide backbone. nih.gov

Table 2: Key Amino Acid Residues in the FPR1 Binding Pocket for N-Formyl Peptides

| Residue | Location | Predicted Role in Binding N-Formyl-Met-Ala-Ser |

|---|---|---|

| Arg84 | Transmembrane Helix 2 / Extracellular Loop 1 | Interaction with the N-formyl group and peptide backbone |

| Lys85 | Transmembrane Helix 2 / Extracellular Loop 1 | Interaction with the N-formyl group and peptide backbone |

| Asp106 | Transmembrane Helix 3 | Hydrogen bonding with the N-formyl group and methionine |

| Arg201 | Transmembrane Helix 5 | Interaction with the N-formyl group |

| Arg205 | Transmembrane Helix 5 | Crucial hydrogen bond with the N-formyl group |

| Tyr257 | Transmembrane Helix 6 | Interaction with the peptide backbone |

Conformational Requirements of N-Formyl Peptides for Receptor Activation

The ability of an N-formyl peptide to activate the FPR is not solely dependent on its binding affinity but also on its ability to induce a specific conformational change in the receptor. This conformational shift is what initiates the downstream signaling cascade. researchgate.net The structure of the peptide ligand, including the sequence and nature of its amino acids, dictates its capacity to be an agonist.

The N-formyl group is an absolute requirement for potent receptor activation. nih.gov Peptides lacking this modification, even with the same amino acid sequence, exhibit dramatically reduced potency. nih.gov This underscores the role of the formyl group in not just anchoring the ligand but also in initiating the conformational changes necessary for G-protein coupling and subsequent signaling events, such as calcium mobilization. nih.gov

Biological Activity and Cellular Responses Elicited by N Formyl Met Ala Ser

Chemotactic Activity of N-Formyl-Met-Ala-Ser

The directed migration of leukocytes towards a chemical gradient, a process known as chemotaxis, is a fundamental aspect of the inflammatory response. N-formylated peptides, including N-Formyl-Met-Ala-Ser, are potent chemoattractants for these cells.

Induction of Leukocyte Migration and Directed Movement

N-Formyl-Met-Ala-Ser, by binding to FPRs on leukocytes, initiates signaling pathways that lead to the reorganization of the cell's cytoskeleton. This process is essential for cell motility and allows leukocytes to move from the bloodstream into tissues towards sites of infection or injury. The binding of the peptide to its receptor induces a conformational change in the receptor, which in turn activates intracellular heterotrimeric G proteins. The dissociation of these G proteins into their α and βγ subunits triggers downstream signaling cascades involving molecules such as phosphoinositide 3-kinases (PI3Ks) and small Rho GTPases. These signaling events culminate in the polarization of the leukocyte, the extension of pseudopods, and the directed migration towards the source of the N-formylated peptide. This directed movement is crucial for the recruitment of a sufficient number of immune cells to the site of inflammation to effectively combat pathogens.

Quantitative Assessment of Chemotaxis in In Vitro Systems (e.g., Boyden Chamber Assays)

The chemotactic activity of compounds like N-Formyl-Met-Ala-Ser is commonly quantified using in vitro systems such as the Boyden chamber assay. This assay utilizes a chamber divided into two compartments by a microporous membrane. Leukocytes are placed in the upper compartment, and the test compound, in this case, N-Formyl-Met-Ala-Ser, is placed in the lower compartment. If the compound is a chemoattractant, the leukocytes will migrate through the pores of the membrane towards the higher concentration of the compound in the lower compartment. After a specific incubation period, the number of cells that have migrated to the lower side of the membrane is counted. This provides a quantitative measure of the chemotactic potency of the substance. While specific quantitative data for N-Formyl-Met-Ala-Ser is not extensively documented in publicly available literature, the methodology of the Boyden chamber assay is standard for evaluating the chemotactic properties of N-formylated peptides.

Activation of Phagocytic Cell Effector Functions

Beyond guiding their migration, N-Formyl-Met-Ala-Ser also activates the effector functions of phagocytic cells once they have reached their target. These functions are critical for the elimination of pathogens and cellular debris.

Stimulation of Cellular Degranulation and Enzyme Release

Phagocytes, particularly neutrophils, contain a variety of granules filled with enzymes and antimicrobial proteins. Upon stimulation by N-formylated peptides, these cells undergo degranulation, a process where the contents of these granules are released into the phagosome or the extracellular space. These released substances, which include enzymes like elastase and myeloperoxidase, play a direct role in killing invading microorganisms and breaking down damaged tissue. The binding of N-Formyl-Met-Ala-Ser to FPRs initiates signaling pathways that lead to the fusion of these granules with the cell membrane or the phagosomal membrane, resulting in the release of their contents.

Production of Reactive Oxygen Species (ROS)

A key bactericidal mechanism of phagocytes is the production of a "respiratory burst," which involves the rapid generation of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). medchemexpress.com This process is catalyzed by the enzyme complex NADPH oxidase. The activation of FPRs by ligands like N-Formyl-Met-Ala-Ser leads to the assembly and activation of the NADPH oxidase complex at the cell membrane or phagosomal membrane. medchemexpress.com The ROS produced are highly toxic to bacteria and are a major component of the phagocyte's antimicrobial arsenal.

Intracellular Calcium Mobilization Responses

The binding of N-Formyl-Met-Ala-Ser to its G protein-coupled receptor also activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium concentration acts as a crucial second messenger, modulating a wide range of cellular functions, including degranulation, chemotaxis, and the activation of various enzymes. While specific studies detailing the calcium mobilization in response to N-Formyl-Met-Ala-Ser are limited, this is a well-established signaling pathway for N-formylated peptides in general.

Modulation of Immune Cell Subsets by N-Formyl-Met-Ala-Ser

N-Formyl-Met-Ala-Ser and similar N-formylated peptides are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are predominantly expressed on various immune cells. The binding of these peptides to FPRs initiates a series of intracellular signals that lead to morphological changes and the release of pro- or anti-inflammatory cytokines, highlighting the dual role of these receptors in immune modulation. The activation of FPRs by N-formyl peptides is a critical step in the targeted migration of immune cells, such as neutrophils and macrophages, to sites of infection or inflammation.

Effects on Neutrophil Activation and Function

N-Formyl-Met-Ala-Ser acts as a potent chemoattractant for neutrophils, which are key players in the innate immune response. These phagocytic cells are among the first responders to sites of inflammation, where they are crucial for containing and eliminating invading pathogens. The activation of neutrophils by N-formyl peptides like N-Formyl-Met-Ala-Ser is mediated primarily through the high-affinity formyl peptide receptor 1 (FPR1).

Upon binding to FPR1, N-Formyl-Met-Ala-Ser triggers a variety of downstream effector functions in neutrophils. These include:

Chemotaxis: The directed migration of neutrophils along a concentration gradient of the chemoattractant towards the source of infection or injury. Research has shown that N-Formyl-Met-Ala-Ser is a potent chemoattractant for neutrophils, with a demonstrated ability to induce migration at very low concentrations. pnas.org

Degranulation: The release of the contents of neutrophil granules, which contain a variety of antimicrobial proteins and enzymes that help to destroy pathogens.

Reactive Oxygen Species (ROS) Production: The assembly and activation of the NADPH-oxidase enzyme complex leads to the production and release of ROS, which are highly reactive molecules that play a vital role in killing bacteria.

Phagocytosis: The engulfment and digestion of pathogens and cellular debris.

The following table summarizes the chemotactic activity of N-Formyl-Met-Ala-Ser on neutrophils, indicating the lowest effective concentration for inducing cell migration.

| Compound | Lowest Effective Concentration (M) for Neutrophil Chemotaxis |

| N-Formyl-Met-Ala-Ser | 10⁻⁷ |

Data sourced from Schiffmann et al., PNAS. pnas.org

Responses in Monocytes and Macrophages

Similar to neutrophils, monocytes and macrophages are critical components of the innate immune system that express formyl peptide receptors and respond to N-formyl peptides. pnas.org Monocytes circulate in the bloodstream and can differentiate into macrophages upon migrating into tissues. These cells play a vital role in phagocytosis, antigen presentation, and the regulation of inflammation through the secretion of cytokines.

N-Formyl-Met-Ala-Ser has been shown to be a chemoattractant for macrophages, indicating its role in recruiting these cells to inflammatory sites. pnas.org The activation of monocytes and macrophages by N-formyl peptides can lead to the production of pro-inflammatory cytokines, which further amplify the immune response. While specific studies on the full range of responses of monocytes and macrophages to N-Formyl-Met-Ala-Ser are less detailed than those for the prototype peptide fMet-Leu-Phe (fMLP), the shared mechanism of action through FPRs suggests similar functional outcomes.

Molecular Mechanisms of Action of N Formyl Met Ala Ser

G-Protein Coupled Receptor (GPCR) Signaling Pathways Triggered by N-Formyl-Met-Ala-Sermedchemexpress.comnih.gov

N-Formyl-Met-Ala-Ser exerts its biological effects by binding to and activating formyl peptide receptors (FPRs), which are members of the G-protein coupled receptor (GPCR) superfamily. medchemexpress.comnih.gov These receptors are integral membrane proteins characterized by seven transmembrane domains. wikipedia.org The binding of N-Formyl-Met-Ala-Ser to FPRs, which are predominantly expressed on leukocytes such as neutrophils and monocytes, initiates a conformational change in the receptor, triggering a series of intracellular signaling events. nih.govoup.com

Mechanism of Heterotrimeric G Protein Dissociation and Activationnih.govkhanacademy.org

Upon ligand binding, the activated FPR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein of the Gi subtype. nih.govnih.gov In its inactive state, the G-protein consists of an alpha (α) subunit bound to guanosine (B1672433) diphosphate (B83284) (GDP), and a beta-gamma (βγ) subunit complex. The interaction with the activated receptor induces the α subunit to release GDP and bind guanosine triphosphate (GTP). nih.govkhanacademy.org

This exchange of GDP for GTP causes a conformational change within the G-protein, leading to its dissociation into two active components: the GTP-bound α subunit (Gα-GTP) and the βγ subunit complex. nih.govkhanacademy.org Both of these components are then free to interact with and modulate the activity of downstream effector molecules, thereby propagating the signal within the cell. The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the reassociation of the α subunit with the βγ complex and the G-protein returning to its inactive state. nih.gov

Elucidation of Downstream Intracellular Signaling Cascades (e.g., Phospholipase C, IP3, DAG, MAPK Pathways)wikipedia.orgnih.govnih.gov

The dissociated G-protein subunits, Gα-GTP and Gβγ, initiate multiple downstream signaling cascades that are crucial for the cellular responses mediated by N-Formyl-Met-Ala-Ser.

Phospholipase C (PLC) Pathway: The Gβγ subunit can activate Phospholipase C (PLC). nih.gov PLC is an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govyoutube.com

Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. youtube.com This binding triggers the release of stored calcium (Ca2+) into the cytosol. youtube.com The resulting increase in intracellular calcium concentration is a key signal for a multitude of cellular processes.

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). wikipedia.orgyoutube.com PKC, in turn, phosphorylates a variety of substrate proteins, leading to further downstream signaling events.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The activation of FPRs by formyl peptides is also known to stimulate several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERKs), p38 MAPK, and c-Jun N-terminal kinases (JNKs). nih.govnih.gov The activation of these pathways can be initiated by both the Gα and Gβγ subunits and often involves a more complex series of protein-protein interactions. For instance, the βγ subunits can activate the MAPK pathway through intermediates. nih.gov The activation of these MAPK pathways ultimately leads to the phosphorylation and activation of various transcription factors, which regulate the expression of genes involved in inflammation and other cellular responses. youtube.comyoutube.com For example, ERK and p38 MAPK are known to play significant roles in chemotaxis and the transcriptional activity mediated by FPR1. nih.gov

| Downstream Cascade | Key Effector/Second Messenger | Primary Function |

| Phospholipase C (PLC) | IP3 and DAG | Mobilization of intracellular calcium and activation of Protein Kinase C. wikipedia.orgnih.govyoutube.com |

| MAPK Pathways | ERK, p38, JNK | Regulation of gene expression, cell proliferation, and stress responses. nih.govnih.gov |

Receptor Desensitization and Internalization Mechanisms in Response to N-Formyl-Met-Ala-Sernih.govacs.org

Prolonged or repeated exposure to N-Formyl-Met-Ala-Ser leads to a dampening of the cellular response, a process known as desensitization. This is a crucial feedback mechanism to prevent overstimulation and is primarily achieved through receptor phosphorylation and subsequent internalization. nih.govacs.org

Ligand-Induced Receptor Phosphorylation and Regulationnih.govnih.gov

Following activation by a ligand such as N-Formyl-Met-Ala-Ser, FPRs are rapidly phosphorylated on serine and threonine residues located in their C-terminal tail. oup.comnih.gov This phosphorylation is carried out by G-protein coupled receptor kinases (GRKs). oup.com The phosphorylation of the receptor has two main consequences:

Uncoupling from G-proteins: The phosphorylated receptor has a reduced ability to interact with and activate G-proteins, thereby diminishing the downstream signaling cascade. nih.gov

Arrestin Binding: The phosphorylated C-terminus serves as a docking site for proteins called arrestins. nih.gov The binding of arrestin further sterically hinders the G-protein coupling and promotes receptor internalization. nih.gov

Studies using mutant forms of the FPR have revealed that specific serine and threonine residues within the C-terminus play distinct roles in regulating desensitization and internalization. nih.gov For instance, the phosphorylation of certain residues is sufficient to induce desensitization, while others are more critical for internalization, indicating that these two processes are differentially regulated. nih.gov

Endosomal Trafficking and Receptor Recycling Dynamicsacs.orgnih.gov

Once arrestin is bound, it acts as an adaptor protein, linking the receptor to the endocytic machinery, primarily through clathrin-coated pits. This leads to the internalization of the receptor-ligand complex into endosomes. acs.org The fate of the internalized receptor is crucial for determining the long-term responsiveness of the cell.

The internalized FPRs can be trafficked through the endosomal system. nih.govelsevierpure.com In some cases, the receptor is dephosphorylated within the endosomes and recycled back to the plasma membrane, a process that resensitizes the cell to further stimulation. acs.org Arrestin has been shown to be required for the recycling of the FPR to the cell surface. oup.com In other scenarios, the receptor may be targeted for degradation in lysosomes, leading to a long-term down-regulation of receptor numbers on the cell surface. acs.org The specific dynamics of endosomal trafficking and recycling can be influenced by the nature of the activating ligand and the cellular context. acs.org

Synthetic Methodologies and Characterization for Academic Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for N-Formyl Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptide chains, including the Met-Ala-Ser sequence. beilstein-journals.orgluxembourg-bio.comresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. luxembourg-bio.comlifetein.com

Application of Fmoc/tBu and Boc/bzl Methodologies

Two primary strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. peptide.com The choice between them depends on the specific requirements of the synthesis, such as the desired purity, the length of the peptide, and the sensitivity of the amino acids to the deprotection reagents. peptide.compeptide.com

The Fmoc/tBu strategy is widely used due to its milder reaction conditions. seplite.comacs.org It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. lifetein.comseplite.com This group is typically removed by a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comlifetein.com The side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, and are removed at the end of the synthesis along with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). peptide.comseplite.com A key advantage of the Fmoc/tBu strategy is its orthogonality, meaning the N-terminal and side-chain protecting groups are removed under different conditions, preventing unwanted side reactions. peptide.com

The Boc/Bzl strategy , while also effective, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection, which is removed with a moderately strong acid like TFA. peptide.com The side-chain protecting groups, such as benzyl (B1604629) (Bzl) ethers, are more acid-stable and require a very strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage step. peptide.com Although Boc chemistry can be advantageous for synthesizing hydrophobic or aggregation-prone peptides, the harsh cleavage conditions can be a drawback. peptide.compeptide.com

For the synthesis of N-Formyl-Met-Ala-Ser, the Fmoc/tBu strategy is often preferred due to its milder conditions, which helps to preserve the integrity of the formyl group and the sensitive methionine residue. beilstein-journals.org

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection | Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | TFA | Hydrofluoric acid (HF) |

| Advantages | Milder conditions, orthogonal protection seplite.compeptide.com | Good for hydrophobic/aggregating peptides peptide.compeptide.com |

| Disadvantages | Potential for aggregation in long peptides peptide.com | Harsh cleavage conditions peptide.com |

Optimization of Resin Selection and Peptide Elongation Protocols

The choice of resin is critical for a successful SPPS. peptide.com The resin acts as the solid support to which the first amino acid is anchored. lifetein.com For synthesizing a peptide with a C-terminal carboxylic acid, like N-Formyl-Met-Ala-Ser, a Wang resin or a 2-chlorotrityl chloride resin is commonly used in Fmoc-based synthesis. peptide.combiotage.com The loading capacity of the resin, which refers to the amount of the first amino acid that can be attached per gram of resin, should be chosen based on the length of the peptide; lower loading is generally preferred for longer peptides to minimize aggregation. peptide.combiotage.com

Peptide elongation involves a repeated cycle of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. luxembourg-bio.com Efficient coupling is crucial to ensure high yields of the desired full-length peptide. Coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. nih.govresearchgate.net Monitoring the completion of both the deprotection and coupling steps is essential. The Kaiser test can be used to detect the presence of free primary amines after deprotection. lifetein.comresearchgate.net

N-Formylation Techniques in Peptide Synthesis

The introduction of the formyl group (CHO) at the N-terminus of the Met-Ala-Ser peptide is a critical step that confers its biological activity. nih.govnih.gov This can be achieved through various techniques.

Post-Synthetic Formylation Approaches

Post-synthetic formylation involves adding the formyl group after the peptide chain has been fully assembled on the resin. nih.gov This is a common and effective strategy. nih.govnih.gov A variety of formylating agents can be used. One approach involves the pre-activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent. nih.govresearchgate.netmdpi.com The resulting activated formylating reagent is then reacted with the N-terminal amino group of the resin-bound peptide. nih.govresearchgate.net Performing this reaction at a reduced temperature, such as 4°C, has been shown to significantly improve the yield of the formylated peptide. nih.govresearchgate.netmdpi.com

Another rapid and efficient on-resin formylation method utilizes a mixture of formic acid, acetic anhydride, and pyridine (B92270) in DMF. chemistryviews.orgnih.gov This one-pot procedure can achieve near-quantitative formylation of the N-terminus at room temperature. nih.gov Other reagents like p-nitrophenyl formate (B1220265) have also been shown to be effective for on-resin formylation. researchgate.netnih.gov

Peroxide-Mediated Decarboxylative C-N Coupling as a Novel Method

A novel and milder method for N-formylation involves a peroxide-mediated decarboxylative C-N coupling reaction. chemrxiv.orgchemrxiv.orgresearchgate.net This approach utilizes the reaction of an amino acid or peptide with an α-keto acid, such as glyoxylic acid, in the presence of a peroxide like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP). chemrxiv.orgchemrxiv.orgresearchgate.net This metal-free method is advantageous as it produces only water and carbon dioxide as byproducts, simplifying purification. chemrxiv.org For unprotected amino acid esters and oligopeptides, TBHP has been found to be particularly effective. chemrxiv.orgresearchgate.net This technique represents a significant advancement, offering a more environmentally friendly and efficient route to N-formylated peptides. chemrxiv.org

Considerations for Formyl Group Stability During Synthesis and Storage

The formyl group can be sensitive to certain chemical conditions, particularly basic environments. nih.gov During Fmoc-based SPPS, the repeated use of piperidine for Fmoc deprotection does not typically affect the formyl group if it is introduced at the end of the synthesis. However, if N-formylmethionine is used as the first amino acid, the formyl group's stability throughout the entire synthesis must be considered.

During the final cleavage of the peptide from the resin and the removal of side-chain protecting groups with strong acids like TFA, the Nα-formyl group generally remains stable. nih.gov

For long-term storage, lyophilized (freeze-dried) N-formylated peptides are more stable than those in solution. sigmaaldrich.com It is recommended to store them at low temperatures (-20°C or -80°C) to minimize degradation. sigmaaldrich.com Peptides containing methionine are susceptible to oxidation, which can be minimized by storing them under an inert atmosphere and avoiding exposure to atmospheric oxygen. sigmaaldrich.com

Trifluoroacetate (B77799) Salt Formation and its Implications for Research

During the process of solid-phase peptide synthesis (SPPS), peptides are often obtained as trifluoroacetate (TFA) salts. mdpi.comambiopharm.com This is a direct consequence of the use of trifluoroacetic acid in the final cleavage and deprotection steps, as well as its common use as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC). mdpi.comlcms.cz The strong interaction between the negatively charged trifluoroacetate ion and positively charged groups on the peptide, such as the N-terminus, results in the formation of a stable salt upon lyophilization. mdpi.com While TFA is highly effective for peptide production, the presence of the TFA counter-ion can sometimes interfere with subsequent biological assays, making its characterization and, if necessary, removal an important consideration for researchers. mdpi.combiocat.com

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection in Research Synthesis

In the context of Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis, TFA plays a critical role in the final step: the simultaneous cleavage of the synthesized peptide from the solid support resin and the removal of acid-labile side-chain protecting groups. thermofisher.commerckmillipore.com This "global deprotection" is typically achieved by treating the peptidyl-resin with a high concentration of TFA, often in a cocktail containing scavengers. thermofisher.commerckmillipore.com

The acidic environment provided by TFA is strong enough to break the ester or amide bond anchoring the peptide to the resin and to remove protecting groups like tert-butyl (tBu) from serine and Boc (tert-butoxycarbonyl) from methionine. thermofisher.comwikipedia.org The choice of specific cleavage cocktail and reaction time is dictated by the amino acid composition of the peptide. thermofisher.commerckmillipore.com For a peptide like N-Formyl-Met-Ala-Ser, which contains methionine and serine, specific considerations are necessary to prevent side reactions. nih.govresearchgate.net

Table 1: Common Protecting Groups Removed by TFA in the Synthesis of N-Formyl-Met-Ala-Ser

| Amino Acid | Side-Chain Protecting Group | Purpose |

|---|---|---|

| Methionine (Met) | None typically used for the thioether, but susceptible to oxidation. | The N-terminal α-amino group is protected (e.g., by Fmoc) during chain assembly. |

| Alanine (B10760859) (Ala) | None | The side chain is non-reactive. |

The process involves treating the resin-bound peptide with a solution containing a high percentage of TFA. thermofisher.com Highly reactive cationic species are generated from the protecting groups and the resin linker during this process. merckmillipore.comresearchgate.net To prevent these reactive species from modifying sensitive amino acid residues like methionine, "scavengers" are added to the cleavage cocktail. merckmillipore.comresearchgate.net For a peptide containing methionine, scavengers are crucial to prevent S-alkylation. nih.govresearchgate.net

Potential for Artificial Formylation and Side Reactions Associated with TFA Usage

While TFA is essential, its use is not without potential complications. One area of concern is the potential for unwanted side reactions. A known side reaction in peptide synthesis is trifluoroacetylation, where the trifluoroacetyl group is unintentionally added to the free amino terminus of the peptide. pnas.orgnih.gov This can occur through the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with the peptide's N-terminus during neutralization steps. nih.gov While the primary formylation of the N-terminus in N-Formyl-Met-Ala-Ser is intentional and carried out as a specific step in the synthesis, care must be taken to avoid this secondary, artificial modification.

For the specific amino acids in N-Formyl-Met-Ala-Ser, other TFA-induced side reactions are also a concern. Methionine is susceptible to oxidation to methionine sulfoxide (B87167) and S-alkylation (specifically, tert-butylation from cleaved tBu groups). nih.govresearchgate.net The presence of serine, with its hydroxyl group, can also be a site for side reactions if not properly protected and deprotected. The use of appropriate scavengers in the TFA cleavage cocktail is critical to minimize these unwanted modifications. acs.orgpolypeptide.comnih.gov

Table 2: Potential Side Reactions in the Synthesis of N-Formyl-Met-Ala-Ser

| Amino Acid Residue | Potential Side Reaction | Mitigating Factors |

|---|---|---|

| Methionine (Met) | Oxidation to Met(O), S-tert-butylation | Addition of scavengers like dithiothreitol (B142953) (DTT) or thioanisole (B89551) to the cleavage cocktail. merckmillipore.comnih.gov |

| Serine (Ser) | Incomplete removal of tBu protecting group | Sufficient cleavage time with TFA. acs.org |

Analytical and Purification Techniques for Research-Grade N-Formyl-Met-Ala-Ser Trifluoroacetate

To ensure that a synthetic peptide like this compound is suitable for research applications, its identity and purity must be rigorously confirmed. This is achieved through a combination of purification and analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for both purifying and assessing the purity of synthetic peptides. altabioscience.comalmacgroup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. lcms.czhplc.eu In this technique, the peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase (typically C18). altabioscience.comchromatographyonline.com

The separation is based on the hydrophobicity of the peptide and any impurities. A gradient of an organic solvent, such as acetonitrile, is used to elute the components from the column. altabioscience.comresearchgate.net TFA is commonly added to the mobile phase at a low concentration (e.g., 0.1%) to act as an ion-pairing agent. lcms.czwikipedia.org This improves peak shape and resolution by masking interactions between the peptide and the stationary phase. lcms.cz The purity of the this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks detected, typically at a wavelength of 215-230 nm where the peptide bond absorbs light. altabioscience.comalmacgroup.com

Table 3: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 3-5 µm particle size | Provides a hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the peptide. |

| Gradient | Linear increase in Mobile Phase B | To separate compounds based on their hydrophobicity. |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized by measuring its molecular weight with high accuracy. jpt.comcreative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for peptide analysis. nih.govacs.org

In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix material on a target plate. nih.govresearchgate.net A laser pulse desorbs and ionizes the peptide molecules, which are then accelerated in an electric field down a flight tube. creative-proteomics.com The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio. nih.gov This technique is highly sensitive and can confirm the molecular weight of N-Formyl-Met-Ala-Ser, providing strong evidence of its identity. creative-proteomics.comnih.gov It can also help identify impurities from side reactions, such as oxidation (+16 Da) or incomplete deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. nmims.eduspectralservice.de While often more complex and time-consuming than HPLC and MS, NMR can offer unparalleled insight into the atomic-level structure of N-Formyl-Met-Ala-Ser. uzh.chresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on the peptide sample. nih.govripublication.com The chemical shifts of the protons (¹H NMR) and other nuclei (e.g., ¹³C, ¹⁵N) are highly sensitive to their local chemical environment, which is determined by the peptide's sequence and folded structure. ripublication.comillinois.edunih.gov For a small peptide like N-Formyl-Met-Ala-Ser, NMR can be used to:

Confirm the presence and connectivity of the amino acid residues. spectralservice.de

Identify the N-formyl group through its characteristic chemical shift. ripublication.comresearchgate.net

Provide information on the peptide's conformational preferences in solution. spectralservice.deresearchgate.net

2D NMR experiments, such as COSY, TOCSY, and NOESY, can establish through-bond and through-space connectivities between atoms, allowing for a complete resonance assignment and the determination of the peptide's solution structure. uzh.chnih.gov

Role of N Formyl Met Ala Ser Trifluoroacetate in Immunological and Inflammatory Research Models

In Vitro Models for Studying Neutrophil and Monocyte Function

In vitro models are fundamental to understanding the specific cellular responses to inflammatory stimuli. N-formylated peptides are extensively used in these systems to study the function of phagocytic cells like neutrophils and monocytes.

Human cell lines such as the monocytic THP-1 line and the promyelocytic HL-60 line are indispensable tools in immunology. mdpi.comnih.gov These cells can be differentiated into macrophage-like and neutrophil-like cells, respectively, providing a homogenous and reproducible system for studying cellular responses. mdpi.compnas.org

Differentiated HL-60 cells, for instance, express FPRs and are widely used to study neutrophil chemotaxis, the directed migration of cells along a chemical gradient. pnas.org While the prototypical N-formyl peptide, N-formyl-Met-Leu-Phe (fMLP), is most commonly used in these assays, the principle of activation applies to other N-formylated peptides like N-Formyl-Met-Ala-Ser. sigmaaldrich.com In these models, researchers can quantify cell migration, calcium mobilization, and the production of reactive oxygen species (ROS) in response to the peptide, providing insight into the signaling pathways activated by FPRs. nih.govnih.gov

THP-1 cells, when differentiated into macrophages, are used to investigate monocyte activation, phagocytosis, and cytokine production. mdpi.comnih.gov Stimulation with N-formyl peptides can induce the release of pro-inflammatory cytokines such as TNF-α, a key event in the inflammatory response. nih.gov Although direct studies specifying the use of N-Formyl-Met-Ala-Ser with THP-1 cells are not prominent in the reviewed literature, the established role of FPR agonists in these cells provides a clear framework for its potential application in studying monocyte/macrophage biology.

| Cell Line | Cell Type Origin | Differentiated Phenotype | Key Research Applications with Formyl Peptides |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Neutrophil-like | Chemotaxis, Superoxide (B77818) Production, Degranulation |

| THP-1 | Human Monocytic Leukemia | Macrophage-like / Dendritic-like | Phagocytosis, Cytokine Release (e.g., TNF-α, IL-8), Calcium Mobilization |

Primary leukocytes, isolated directly from human blood or animal tissues, offer a more physiologically relevant model than cell lines. N-formylated peptides are potent activators of these cells. Early research demonstrated that N-formylmethionyl peptides, including N-formyl-Met-Ala-Ser, are effective chemoattractants for rabbit neutrophils. pnas.org This foundational work established that the N-formyl group is critical for biological activity, as the unformylated counterparts were inactive. pnas.org

More recent studies have focused on N-formyl peptides derived from mitochondria, which act as DAMPs in sterile inflammatory conditions. These peptides are known to activate human neutrophils primarily through FPR1, triggering chemotaxis, degranulation, and ROS production. nih.gov In animal models, formyl peptides isolated from bacteria like Listeria monocytogenes and Staphylococcus aureus have been shown to be powerful chemoattractants for mouse neutrophils, highlighting the conserved nature of this host defense mechanism. nih.gov

| Peptide | Leukocyte Source | Observed Effect | Effective Concentration Range |

|---|---|---|---|

| N-formyl-Met-Ala-Ser | Rabbit Peritoneal Neutrophils | Chemotaxis | ~10⁻⁵ M |

| N-formyl-Met-Ile-Val-Ile-Leu (from L. monocytogenes) | Mouse Neutrophils | Chemotaxis & Superoxide Production | 1-100 nM |

| N-formyl-Met-Ile-Phe-Leu (from S. aureus) | Mouse Neutrophils | Chemotaxis & Superoxide Production | 1-100 nM |

Investigations into Acute Inflammatory Responses

Acute inflammation is the body's immediate response to injury or infection, characterized by the influx of leukocytes, particularly neutrophils, to the affected site. N-Formyl-Met-Ala-Ser and related peptides are valuable for modeling this process.

Because N-formylated peptides are produced by bacteria, their introduction into a biological system effectively simulates a bacterial invasion, providing a model to study the initial steps of the innate immune response. nih.gov The primary event in this response is the recruitment of phagocytes, such as neutrophils and monocytes, from the bloodstream to the site of "infection". frontiersin.org

The chemotactic properties of N-Formyl-Met-Ala-Ser make it suitable for use in assays like the Boyden chamber assay, where the migration of cells across a porous membrane towards the peptide can be quantified. pnas.org This allows researchers to study the hierarchical nature of chemoattractant signals and the molecular machinery within the cell that governs directed migration. nih.gov Upon arrival, the activation of these phagocytes by the formyl peptide leads to the release of antimicrobial agents, including ROS and granular enzymes, which are critical for host defense but can also contribute to tissue damage if dysregulated. nih.govmdpi.com

Exploring the Role of Formyl Peptide Receptors in Autoimmune and Chronic Inflammatory Conditions

While the acute inflammatory response is protective, its dysregulation can lead to chronic inflammation and autoimmunity. Research is increasingly focused on the role of FPRs in these pathological states.

Dysregulated FPR activation is implicated in several chronic inflammatory and autoimmune diseases. sigmaaldrich.com In conditions like systemic sclerosis and rheumatoid arthritis, it is thought that the release of mitochondrial DAMPs, including N-formyl peptides, from damaged tissues leads to persistent and inappropriate activation of neutrophils. nih.govnih.gov

Studies have shown that patients with systemic sclerosis have elevated plasma levels of N-formyl methionine peptides, and these levels correlate with markers of neutrophil activation. nih.gov Furthermore, the activation of neutrophils from these patients could be blocked in vitro by an FPR1 inhibitor, directly implicating this pathway in the disease's inflammatory component. nih.gov Similarly, in models of fibrosis, the absence of FPR1 has been shown to be protective against bleomycin-induced pulmonary fibrosis, indicating that FPR1-driven inflammation is a key driver of the disease in specific tissues. researchgate.net N-Formyl-Met-Ala-Ser can be used in such research to probe the sensitivity of patient-derived cells to FPR agonists and to screen for potential therapeutic agents that block this pathological activation.

N-Formyl-Met-Ala-Ser as a Research Tool for Modulating Formyl Peptide Receptor Activity

N-Formyl-Met-Ala-Ser trifluoroacetate (B77799) serves as a valuable agonist for studying the function and signaling pathways of formyl peptide receptors, particularly FPR1. FPRs are crucial pattern recognition receptors that detect molecular patterns associated with bacterial invasion and tissue damage, thereby initiating an inflammatory response. wikipedia.orgnih.gov By mimicking these endogenous and pathogen-derived signals, N-Formyl-Met-Ala-Ser allows researchers to investigate the downstream consequences of FPR activation in a controlled laboratory setting.

The biological activity of N-formylated peptides is critically dependent on the presence of the N-formyl group. Early research demonstrated that the formylation of the N-terminal methionine residue is essential for the chemotactic activity of peptides. For instance, a 1975 study highlighted the chemotactic potential of various N-formylated peptides for rabbit neutrophils.

| Compound | Concentration (M) | Chemotactic Activity (cells/field) |

|---|---|---|

| fMet-Ala-Ser | 10-6 | 35.5 |

| Met-Ala-Ser | 10-3 | 1.8 |

| fMet | 10-3 | 50.5 |

| fMet-Leu-Phe (fMLP) | 10-9 | 58.2 |

| Positive Control (C5a) | - | 46.4 |

| Negative Control | - | 3.2 |

Table 1. Chemotactic activity of formylated and unformylated peptides on rabbit neutrophils. The data illustrates the significantly higher chemotactic response induced by the N-formylated peptide (fMet-Ala-Ser) compared to its non-formylated counterpart (Met-Ala-Ser). The well-characterized chemoattractant fMLP and complement component C5a are included for comparison. Data adapted from Schiffmann et al., 1975. pnas.org

This table clearly demonstrates that the formylated tripeptide, N-Formyl-Met-Ala-Ser, is a potent chemoattractant, while its non-formylated version shows negligible activity. pnas.org This specificity makes N-Formyl-Met-Ala-Ser trifluoroacetate a precise tool for activating FPR-mediated pathways.

The activation of FPRs by ligands like N-Formyl-Met-Ala-Ser initiates a cascade of intracellular signaling events, including calcium mobilization, superoxide production, and the activation of mitogen-activated protein kinases (MAPKs). nih.govnih.govnih.gov These events are fundamental to the physiological functions of neutrophils, such as directed migration (chemotaxis) towards inflammatory sites and the elimination of pathogens. nih.govscienceopen.com

While the well-known FPR agonist N-formyl-Met-Leu-Phe (fMLP) is often used in research, N-Formyl-Met-Ala-Ser provides an alternative tool for probing the nuanced responses of FPRs. By comparing the effects of different formylated peptides, researchers can gain insights into the structure-activity relationships of FPR ligands and the specific signaling pathways they trigger. The trifluoroacetate salt form of N-Formyl-Met-Ala-Ser ensures its stability and solubility in aqueous solutions, facilitating its use in a variety of in vitro experimental setups.

Future Research Directions and Emerging Applications

Elucidation of N-Formyl-Met-Ala-Ser's Role Beyond Canonical FPR Activation Pathways

The formyl peptide receptor family, consisting of FPR1, FPR2, and FPR3, is recognized for its role in host defense and inflammation. nih.gov These receptors are activated by N-formylated peptides, such as N-Formyl-Met-Ala-Ser, which are typically derived from bacteria or damaged mitochondria. nih.govnih.gov The canonical role of this activation is the regulation of immune responses, primarily guiding leukocytes to sites of infection or injury. nih.govnih.gov

However, the signaling outcomes of FPR activation are more complex than simple chemoattraction. Future research is focused on elucidating pathways beyond these canonical functions. For instance, the related and widely studied N-formylmethionyl-leucyl-phenylalanine (fMLP) peptide has been shown to activate AKT and ERK1/2 signaling pathways through the Formyl Peptide Receptor-Like 1 (FPRL1/FPR2) in a manner independent of typical intracellular calcium release. nih.gov This suggests that different formyl peptides may trigger distinct downstream effects depending on the specific receptor and cell type.

Furthermore, FPRs are expressed in various non-immune cells, including epithelial and cancer cells, where their biological role is not yet fully understood. nih.gov Research into mitochondrial-derived N-formyl methionine (fMet) peptides has linked them to autoinflammatory conditions and shown that they can promote neutrophil activation through FPR1-dependent mechanisms in systemic sclerosis. frontiersin.org This indicates that endogenous peptides interacting with these receptors have roles in chronic inflammatory states and tissue fibrosis, moving beyond the acute response to pathogens. frontiersin.org The investigation into how N-Formyl-Met-Ala-Ser specifically contributes to these non-canonical signaling cascades in different cellular contexts remains a key area for future studies.

Development of Novel N-Formyl-Met-Ala-Ser-Based Research Probes for Receptor Imaging and Modulation

The therapeutic potential of targeting FPRs has driven the development of sophisticated tools to study their function. nih.govnih.gov A significant emerging application is the creation of novel research probes based on formyl peptides for receptor imaging and modulation.

Receptor Imaging: Fluorescent ligands are invaluable for studying G-protein coupled receptors (GPCRs) like FPR1 in living cells. rsc.org Researchers have successfully developed fluorescent photoaffinity probes that bind to FPR1 with high affinity and specificity. nih.gov These probes, which incorporate a fluorophore and a photocrosslinking group, allow for the direct visualization of the receptor, its internalization, and its distribution in various cell types. nih.govrsc.org Similarly, radio-labeled FPR antagonists have been utilized as probes for in vivo imaging of neutrophil infiltration, offering a way to track inflammatory processes in real-time. nih.gov Adapting the N-Formyl-Met-Ala-Ser peptide into such a probe could provide a specific tool to investigate its unique interactions with the FPR family.

Receptor Modulation: Beyond imaging, there is a strong interest in developing molecules that can modulate FPR activity. These can be agonists that trigger a response or antagonists that block it. The development of such modulators often relies on understanding the receptor's structure. For example, a nonpeptide FPR1 antagonist, N-19004, was designed using a structure-based approach and has shown potential in reducing inflammation and aberrant angiogenesis in preclinical models. acs.org Creating derivatives of N-Formyl-Met-Ala-Ser could lead to new modulators with unique selectivity profiles for different FPR subtypes, providing tools to dissect their individual functions and offering potential therapeutic avenues for inflammatory diseases. nih.govacs.org

| Probe Type | Application | Example Compound/Concept | Research Goal |

| Fluorescent Photoaffinity Probe | Real-time visualization of receptor in living cells | Probe-TAMRA | To study receptor binding, internalization, and distribution. nih.gov |

| Radio-labeled Antagonist | In vivo imaging of inflammatory cell infiltration | Radio-labeled FPR antagonists | To track neutrophils and other immune cells in disease models. nih.gov |

| Peptidomimetic Modulator | Therapeutic intervention and functional studies | N-19004 (FPR1 Antagonist) | To block receptor activity and reduce inflammation and angiogenesis. acs.org |

Advanced In Vitro and Ex Vivo Models for Comprehensive Functional Characterization

To fully understand the biological functions of N-Formyl-Met-Ala-Ser, researchers are moving beyond traditional cell cultures to more complex and physiologically relevant models.

Advanced In Vitro Models: Organ-on-a-chip (OOC) systems are a key innovation, integrating microfluidics with cellular microenvironments to mimic organ-level physiology. nih.gov These platforms allow for the study of complex processes like neutrophil migration across an endothelial barrier in response to a chemoattractant. For instance, a transwell system, a simpler precursor to OOCs, is used to quantify neutrophil migration towards formyl peptides. nih.gov More advanced lung-on-a-chip or lymph node-on-a-chip models could be used to characterize the effects of N-Formyl-Met-Ala-Ser on immune cell function within a simulated tissue environment, providing deeper insights into its role in inflammation and disease. nih.gov

Ex Vivo Models: The use of freshly isolated primary human cells represents a critical ex vivo approach. Studies assessing the signaling pathways activated by formyl peptides have utilized freshly isolated human peripheral blood monocytes. nih.gov This allows for the investigation of cellular responses in a context that closely mirrors the in vivo state. Applying N-Formyl-Met-Ala-Ser to such primary cell models, including neutrophils, monocytes, and even non-immune cells where FPRs are expressed, is essential for a comprehensive functional characterization of its effects. nih.govfrontiersin.org

| Model Type | Description | Application for N-Formyl-Met-Ala-Ser |

| Primary Human Cells | Use of freshly isolated cells like peripheral blood monocytes or neutrophils. nih.gov | To assess activation of specific signaling pathways (e.g., AKT, ERK) and cellular functions (e.g., degranulation, chemotaxis). nih.govnih.gov |

| Transwell Migration Assay | An in vitro system with a porous membrane separating two chambers to study cell migration. nih.gov | To quantify the chemotactic potency of N-Formyl-Met-Ala-Ser for neutrophils and other immune cells. |

| Organ-on-a-Chip (OOC) | Microfluidic devices that recreate the physiological environment of an organ. nih.gov | To study the integrated response of multiple cell types to N-Formyl-Met-Ala-Ser in a tissue-like context, such as inflammation in a "lung-on-a-chip". |

Integration of Computational and Systems Biology Approaches to Map FPR Signaling Networks

The signaling networks initiated by FPR activation are incredibly complex and interconnected. stmjournals.com Understanding the full impact of N-Formyl-Met-Ala-Ser requires the integration of computational and systems biology approaches to map these intricate pathways.

Computational methods are revolutionizing the analysis of cellular signaling. stmjournals.com Techniques such as mathematical modeling, molecular dynamics simulations, and machine learning can simulate and predict the behavior of signaling networks under various conditions. stmjournals.comresearchgate.net For example, by combining experimental data from proteomics and transcriptomics with computational models, researchers can identify which specific kinases and transcription factors are activated downstream of FPRs.

Systems biology tools like CORNETO use machine learning to analyze multiple types of "omics" data (genomics, proteomics) simultaneously, helping to map the interactions between genes, proteins, and signaling pathways. biotechniques.com Applying these approaches to cells stimulated with N-Formyl-Met-Ala-Ser would allow for the construction of a detailed map of its specific signaling network. This could reveal novel interactions and feedback loops that are not apparent from single-pathway studies. Furthermore, computational methods are used to map transcriptional regulatory networks (TRNs), which could elucidate how FPR activation by N-Formyl-Met-Ala-Ser ultimately alters gene expression to control cell fate and function. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying N-Formyl-Met-Ala-Ser trifluoroacetate in peptide chemistry?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, where trifluoroacetic acid (TFA) is used to cleave the peptide from the resin. Post-synthesis, reverse-phase HPLC with a mobile phase containing 0.1% TFA is recommended for purification to minimize ionic interactions and improve peak resolution. Residual TFA counterions can be quantified via ion chromatography (e.g., using anion-exchange columns with suppressed conductivity detection) . Storage at -20°C in lyophilized form is advised to prevent hydrolysis or aggregation .

Q. How can researchers verify the presence of trifluoroacetate counterions in N-Formyl-Met-Ala-Ser trifluoroacetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F or ¹H) is effective for detecting TFA counterions. For example, ¹⁹F NMR at 282 MHz shows a distinct triplet for TFA (-76 ppm) . Alternatively, ion chromatography with a detection limit of ~0.1 µg/mL can quantify trace TFA impurities . Mass spectrometry (MS) in negative ion mode may also identify TFA adducts (e.g., m/z 112.9885 for ammonium trifluoroacetate) .

Q. What analytical techniques are recommended for assessing peptide purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities.

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight (e.g., m/z 2194.6 for IRBP 1-20 TFA salt) .

- Circular Dichroism (CD) : To evaluate secondary structure stability under varying pH or temperature .

Advanced Research Questions

Q. How does residual trifluoroacetate impact biological assays involving N-Formyl-Met-Ala-Ser trifluoroacetate?

- Methodological Answer : Residual TFA can interfere with cell-based assays (e.g., cytotoxicity or receptor-binding studies). To mitigate this:

- Dialysis or Lyophilization : Remove TFA via extensive dialysis (MWCO 500 Da) against ammonium bicarbonate buffer, followed by lyophilization .

- Alternative Counterions : Replace TFA with acetate or hydrochloride salts during purification if biocompatibility is critical .

- Validation : Use ion chromatography to confirm TFA levels <10 ppm in final formulations .

Q. What strategies address stability challenges of N-Formyl-Met-Ala-Ser trifluoroacetate under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Degradation Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. TFA salts may degrade above 150°C .

- pH Stability : Monitor peptide aggregation via dynamic light scattering (DLS) in buffers (pH 2–9). Acidic conditions (pH <4) stabilize TFA counterions but may hydrolyze formyl groups .

- Long-Term Storage : Lyophilize with cryoprotectants (e.g., trehalose) and store under argon to prevent oxidation of methionine residues .

Q. How can researchers resolve contradictions in NMR data caused by trifluoroacetate interference?

- Methodological Answer : TFA’s strong ¹H and ¹⁹F signals may obscure peptide signals. Strategies include:

- Deuterated Solvents : Use D₂O or deuterated DMSO to shift residual proton signals.

- Spectral Subtraction : Acquire a blank TFA spectrum and subtract it computationally .

- Advanced Pulse Sequences : Employ WATERGATE or presaturation to suppress solvent/TFA peaks .

Q. What advanced methods quantify trace trifluoroacetate in complex biological matrices?

- Methodological Answer : For low-abundance TFA detection:

- Ion Chromatography with Mass Spectrometry (IC-MS) : Combines anion-exchange separation with high-sensitivity MS detection (LOQ ~0.01 µg/mL) .

- Derivatization : React TFA with 2,4-dinitrophenylhydrazine (DNPH) for UV-Vis detection at 360 nm .

- Isotope Dilution : Use ¹³C-labeled TFA as an internal standard for quantitative NMR or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。